4,4,8-Trimethyldecahydroazulene

Description

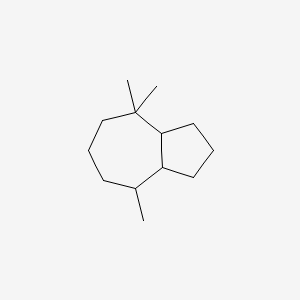

Structure

2D Structure

3D Structure

Properties

CAS No. |

65074-65-9 |

|---|---|

Molecular Formula |

C13H24 |

Molecular Weight |

180.33 g/mol |

IUPAC Name |

4,8,8-trimethyl-2,3,3a,4,5,6,7,8a-octahydro-1H-azulene |

InChI |

InChI=1S/C13H24/c1-10-6-5-9-13(2,3)12-8-4-7-11(10)12/h10-12H,4-9H2,1-3H3 |

InChI Key |

JQEUALZWFQEDIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C2C1CCC2)(C)C |

Origin of Product |

United States |

Strategies for the Synthesis of 4,4,8 Trimethyldecahydroazulene and Analogous Systems

Retrosynthetic Analysis Approaches for the Decahydroazulene (B1174293) Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. It involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections.

Disconnection Strategies for Bridged Bicyclic Systems

The core of 4,4,8-trimethyldecahydroazulene is a bridged bicyclic system. The disconnection of such systems requires careful consideration of the ring junctions and the strategic bonds to be cleaved. Common strategies involve disconnections that lead to the formation of key intermediates amenable to powerful ring-forming reactions. For the decahydroazulene skeleton, disconnections across the seven-membered ring are common, often leading to precursors that can undergo intramolecular cyclizations. For instance, a [5+2] cycloaddition is a powerful strategy for the construction of the bicyclo[5.3.0]decane system. acs.org Other approaches might involve breaking one of the bonds at the ring fusion, setting the stage for annulation strategies where one ring is built onto an existing one.

In the broader context of bridged bicyclic systems, such as the bicyclo[m.n.1] framework, various disconnection strategies have been explored. acs.orgnih.gov These can include:

Aldol (B89426) and Michael Reactions: Formation of C1-C2 bonds. nih.gov

Metathesis Reactions: Formation of C3-C4 bonds. nih.gov

[3+2] Cycloadditions: Formation of C4-C5 bonds. nih.gov

Palladium-mediated Cyclizations: Formation of C4-C5 bonds. nih.gov

Selenocyclization: A strategy for C5-C6 bond formation. nih.gov

Functional Group Interconversion in Retrosynthetic Planning

Functional group interconversion (FGI) is a critical aspect of retrosynthetic analysis. ub.eduimperial.ac.ukic.ac.uk It allows for the transformation of one functional group into another, which might be more suitable for a particular synthetic step. In the context of this compound synthesis, FGIs are crucial for introducing the necessary reactivity at specific positions. For example, a ketone might be retrosynthetically disconnected to an alcohol, which could be derived from an alkene. This allows for the use of a wider range of starting materials and synthetic reactions.

Key considerations in FGI include:

Chemoselectivity: Ensuring that a reagent reacts with only one functional group in a multifunctional molecule.

Regioselectivity: Controlling the position of a new functional group.

Stereoselectivity: Controlling the three-dimensional arrangement of atoms.

Common FGIs that could be employed in the synthesis of decahydroazulenes include the oxidation of alcohols to ketones or aldehydes, the reduction of carbonyls to alcohols, and the conversion of esters to other functional groups. imperial.ac.ukic.ac.uk For instance, the Arndt-Eistert reaction can be used for the one-carbon homologation of a carboxylic acid, which could be a key step in building the carbon skeleton. vanderbilt.edu

Stereochemical Considerations in Retrosynthetic Pathways

The stereochemistry of this compound, with its multiple stereocenters, must be addressed from the earliest stages of retrosynthetic planning. acs.org The relative and absolute stereochemistry of the final product dictates the choice of starting materials and reactions. Asymmetric synthesis strategies are often employed to control the formation of chiral centers.

Key strategies for controlling stereochemistry include:

Chiral Pool Synthesis: Using enantiomerically pure starting materials derived from natural sources.

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction. acs.org

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other.

Substrate Control: Utilizing the existing stereocenters in a molecule to influence the stereochemistry of newly formed centers.

For bridged bicyclic systems, intramolecular reactions are particularly powerful for establishing relative stereochemistry due to the constrained transition states. The intramolecular Diels-Alder (IMDA) reaction, for example, is a highly stereoselective method for constructing bridged ring systems. acs.orgnih.gov The stereochemical outcome of such reactions is often predictable based on the geometry of the tether connecting the diene and dienophile.

Total Synthesis Methodologies

The forward synthesis, guided by the retrosynthetic analysis, involves the execution of a sequence of chemical reactions to construct the target molecule.

Key Carbon-Carbon Bond Forming Reactions

The construction of the carbon skeleton of this compound relies on a variety of carbon-carbon bond forming reactions. manchester.ac.uknih.govcapes.gov.brcapes.gov.brsciengine.com These reactions are the cornerstone of organic synthesis and allow for the assembly of complex molecular frameworks from simpler precursors.

| Reaction Type | Description | Relevance to Decahydroazulene Synthesis |

| Aldol Reaction | Forms a β-hydroxy carbonyl compound from two carbonyl compounds. | Can be used to form five- or seven-membered rings through intramolecular versions. |

| Michael Addition | The 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. | Useful for introducing substituents and for annulation strategies. |

| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile. | A powerful tool for constructing six-membered rings, which can then be elaborated to the decahydroazulene core. The intramolecular version is particularly useful for bridged systems. acs.orgnih.gov |

| Wittig Reaction | Converts a ketone or aldehyde to an alkene. | Useful for introducing exocyclic double bonds or for extending carbon chains. |

| Grignard Reaction | The addition of an organomagnesium halide to a carbonyl group. | A fundamental method for forming carbon-carbon bonds and introducing alkyl or aryl groups. |

| Decarboxylative Couplings | Formation of C-C bonds from carboxylic acids. nih.govcapes.gov.br | An emerging powerful strategy for C-C bond formation. |

Intramolecular Cyclization Cascades

Intramolecular cyclization cascades are highly efficient processes in which a single synthetic operation triggers the formation of multiple rings. nih.gov These reactions are particularly well-suited for the synthesis of polycyclic systems like decahydroazulenes, as they can rapidly build molecular complexity from a relatively simple acyclic precursor.

A hypothetical cyclization cascade for a decahydroazulene system might involve an initial intramolecular Michael addition to form the five-membered ring, followed by an intramolecular aldol condensation to close the seven-membered ring. The stereochemical outcome of such cascades is often controlled by the conformation of the acyclic precursor and the transition state geometries of the individual cyclization steps.

An example of a powerful cascade reaction is the intramolecular nitrone dipolar cycloaddition, which has been used in the synthesis of complex alkaloids. nih.gov This type of strategy, where a sequence of reactions occurs in a single pot, offers advantages in terms of efficiency and atom economy.

Stereoselective and Enantioselective Synthetic Routes

The creation of specific stereoisomers of this compound necessitates the use of synthetic routes that can selectively generate the desired stereochemistry. This is typically achieved through the use of chiral auxiliaries, asymmetric catalysis, and methods for controlling remote stereocenters.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of subsequent reactions. rsc.orgnih.gov After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered for reuse. acs.orgresearchgate.net For the synthesis of a complex target like this compound, chiral auxiliaries could be employed in key bond-forming steps, such as alkylations or aldol reactions, to set the stereochemistry of the substituents on the decahydroazulene core.

For instance, a strategy could involve the use of an Evans' oxazolidinone auxiliary or an Oppolzer's camphorsultam. nih.gov A prochiral precursor containing the hydroazulene skeleton could be acylated with the chiral auxiliary. Subsequent deprotonation and reaction with an electrophile (e.g., a methyl halide to install the C8-methyl group) would proceed with high diastereoselectivity due to the steric influence of the auxiliary. The table below summarizes some common chiral auxiliaries and their potential applications in the synthesis of a substituted decahydroazulene.

Table 1: Potential Applications of Chiral Auxiliaries in the Synthesis of a this compound Precursor

| Chiral Auxiliary | Type of Reaction Controlled | Potential Application in Synthesis | Expected Diastereoselectivity |

| Evans' Oxazolidinones | Alkylation, Aldol Reactions | Stereoselective introduction of the C8-methyl group or a substituent at a precursor to the C4 position. | High (often >95:5 dr) |

| Oppolzer's Camphorsultam | Alkylation, Michael Additions | Control over the stereochemistry of alkyl groups on the seven-membered ring. | High (often >90:10 dr) |

| (R)- or (S)-1-Phenylethylamine | Imine formation and subsequent diastereoselective addition | Setting the stereocenter at C8 via addition to a carbonyl group on the five-membered ring. | Moderate to High |

The successful application of this strategy would depend on the development of a suitable precursor that allows for the attachment and subsequent removal of the chiral auxiliary without compromising the integrity of the decahydroazulene framework.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, often utilizing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.govnih.gov Transition metal catalysts combined with chiral ligands are frequently employed to achieve high levels of stereocontrol. nih.govnih.gov In the context of this compound synthesis, asymmetric catalysis could be pivotal in establishing the key stereocenters of the carbocyclic core.

A potential application could be an asymmetric intramolecular Heck reaction to form the seven-membered ring, where a chiral phosphine (B1218219) ligand on a palladium catalyst could induce enantioselectivity. Another possibility is the asymmetric hydrogenation of a double bond within the hydroazulene precursor, catalyzed by a chiral rhodium or ruthenium complex, to set one or more stereocenters. The table below lists some representative asymmetric catalytic systems that could be adapted for the synthesis of a chiral decahydroazulene.

Table 2: Representative Asymmetric Catalytic Systems for Hydroazulene Synthesis

| Catalytic System (Catalyst + Ligand) | Reaction Type | Potential Application | Reported Enantioselectivity (in analogous systems) |

| [Rh(COD)2]BF4 + (S,S)-Me-DuPhos | Asymmetric Hydrogenation | Reduction of an exocyclic double bond on the five- or seven-membered ring to set a stereocenter. | High (often >95% ee) |

| Pd(OAc)2 + (R)-BINAP | Asymmetric Heck Reaction | Enantioselective cyclization to form the seven-membered ring. | Moderate to High |

| Cu(OTf)2 + Chiral Bis(oxazoline) (BOX) | Asymmetric Diels-Alder / [4+3] Cycloaddition | Formation of the bicyclic hydroazulene core from acyclic or monocyclic precursors. | High |

The choice of catalyst and ligand would be crucial and would likely require significant optimization to achieve high selectivity for the specific substrate in the synthetic route to this compound.

Substrate-controlled diastereoselectivity is a key strategy to address this challenge. The inherent conformational preferences of a rigid or semi-rigid cyclic intermediate can dictate the facial selectivity of an incoming reagent. For instance, a bulky substituent on one face of the molecule can effectively block that face, forcing a reagent to attack from the opposite, less hindered face. In the synthesis of hydroazulenes, the conformation of the seven-membered ring can be manipulated by the strategic placement of substituents, thereby influencing the stereochemical outcome of subsequent transformations.

Reagent-controlled methods can also be employed. The use of sterically demanding reagents can enhance selectivity for attack at a less hindered position or from a less hindered trajectory. For example, the use of a bulky reducing agent like L-Selectride® for the reduction of a ketone can provide a different stereochemical outcome compared to a smaller reducing agent like sodium borohydride, due to the different steric demands of the reagents. The successful control of remote stereocenters in the synthesis of this compound would likely involve a careful interplay of both substrate and reagent-controlled strategies.

Semi-synthesis and Derivatization from Precursors

Semi-synthesis, which involves the chemical modification of readily available natural products, offers an attractive alternative to de novo total synthesis. The guaiane (B1240927) sesquiterpenes, which share the decahydroazulene skeleton, are a promising class of starting materials. Natural products such as guaiol (B78186) or related guaianolides could potentially be converted into this compound through a series of chemical transformations.

A plausible semi-synthetic route could start from a guaianolide precursor. The key transformations would involve:

Reduction of the lactone: The characteristic γ-lactone of guaianolides would need to be reduced to a diol.

Deoxygenation: The hydroxyl groups would then need to be selectively removed.

Installation of the C4-methyl groups: The most significant challenge would be the introduction of the gem-dimethyl group at the C4 position, which is typically unsubstituted or hydroxylated in natural guaianolides. This might be achieved through a sequence of oxidation and a Grignard reaction or a related C-C bond-forming reaction.

The table below outlines potential natural precursors and the key derivatization steps required for their conversion to this compound.

Table 3: Potential Natural Precursors for the Semi-synthesis of this compound

| Natural Precursor | Structure | Key Derivatization Steps |

| Guaianolide (general structure) | A sesquiterpene lactone with a decahydroazulene core. | 1. Lactone reduction. 2. Deoxygenation of multiple hydroxyl groups. 3. Introduction of gem-dimethyl group at C4. 4. Saturation of any remaining double bonds. |

| Guaiol | A sesquiterpenoid alcohol with a hydroazulene skeleton. | 1. Dehydration to form a double bond. 2. Functionalization and introduction of methyl groups at C4. 3. Stereoselective reduction of double bonds. |

| (-)-Carvone | A monoterpene with a six-membered ring. | 1. Ring expansion to form the seven-membered ring. 2. Annulation of the five-membered ring. 3. Installation of methyl groups at C4 and C8. |

The feasibility of these semi-synthetic routes would depend on the efficiency and selectivity of each chemical step. The development of methods to functionalize the C4 position of the decahydroazulene core would be a critical aspect of this approach.

Advanced Structural Characterization of 4,4,8 Trimethyldecahydroazulene

Comprehensive Spectroscopic Elucidation Methods

Modern spectroscopic techniques are indispensable for the unambiguous characterization of complex organic molecules like 4,4,8-trimethyldecahydroazulene. These methods probe the magnetic and electronic properties of atomic nuclei and the molecule as a whole, offering a wealth of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Relative Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon skeleton and the relative orientation of substituent groups in this compound. By analyzing the behavior of atomic nuclei in a strong magnetic field, NMR provides detailed insights into the chemical environment of each atom.

One-dimensional NMR experiments are the initial and fundamental step in the structural analysis of this compound.

¹H NMR Spectroscopy : The proton (¹H) NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. youtube.com The integration of the signals provides the relative ratio of protons in each environment. youtube.com For this compound, the spectrum is expected to show a complex series of overlapping signals in the alkane region (typically 0.8-2.0 ppm), corresponding to the methine, methylene (B1212753), and methyl protons of the decahydroazulene (B1174293) core and its substituents. organicchemistrydata.org

¹³C NMR Spectroscopy : The carbon-13 (¹³C) NMR spectrum displays the number of unique carbon atoms in the molecule. youtube.com The chemical shifts of the signals indicate the type of carbon (e.g., methyl, methylene, methine, quaternary). wisc.edu In conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiments, the number of protons attached to each carbon can be determined. ruc.dk This is crucial for distinguishing between CH₃, CH₂, CH, and quaternary carbons within the this compound framework.

Table 1: Representative ¹H and ¹³C NMR Data Interpretation for Saturated Carbocycles

| Nucleus | Technique | Information Gained | Expected Chemical Shift Range (ppm) for Alkanes |

|---|---|---|---|

| ¹H | ¹H NMR | Number of proton environments, relative ratios, neighboring protons (splitting) | 0.8 - 2.0 |

| ¹³C | ¹³C NMR | Number of carbon environments, type of carbon | 10 - 60 |

Two-dimensional NMR experiments provide correlational information between different nuclei, which is essential for assembling the complete molecular structure and determining the relative stereochemistry. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu Cross-peaks in the COSY spectrum of this compound would help to trace out the connectivity of the proton network within the seven- and five-membered rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. sdsu.eduemerypharma.com This allows for the unambiguous assignment of proton and carbon signals to specific CH, CH₂, and CH₃ groups in the molecule. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment detects protons that are close to each other in space, regardless of whether they are bonded. princeton.edu This is the primary NMR method for determining the relative stereochemistry of the molecule. For this compound, NOESY correlations would establish the spatial relationships between the methyl groups and the methine protons at the ring junctions, defining the cis or trans fusion of the rings and the orientation of the substituents.

Table 2: Key 2D NMR Techniques and Their Applications in Structural Elucidation

| Technique | Correlation Type | Information Provided |

|---|---|---|

| COSY | ¹H-¹H (through-bond) | Identifies coupled protons, revealing H-C-C-H connectivities. researchgate.net |

| HSQC | ¹H-¹³C (one-bond) | Correlates protons to their directly attached carbons. emerypharma.comresearchgate.net |

| HMBC | ¹H-¹³C (multiple-bond) | Shows long-range (2-3 bond) correlations, crucial for connecting fragments and identifying quaternary carbons. emerypharma.comresearchgate.net |

The decahydroazulene ring system is conformationally flexible. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide insights into the conformational exchange processes occurring in this compound. mdpi.comnih.gov At low temperatures, the exchange between different conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer. nih.gov Analysis of the changes in the spectra with temperature can provide thermodynamic and kinetic parameters for the conformational interchange. mdpi.comelectronicsandbooks.com Techniques like Chemical Exchange Saturation Transfer (CEST) can be particularly useful for studying sparsely populated, transient conformers. utoronto.cautoronto.ca

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It is used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, often to within a few parts per million (ppm). youtube.comnih.gov This level of accuracy allows for the unambiguous determination of the molecular formula of this compound (C₁₃H₂₄) by distinguishing it from other combinations of atoms that might have the same nominal mass. nfdi4chem.de HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, are capable of this high level of performance. youtube.comnih.gov

The fragmentation of the molecular ion in the mass spectrometer provides a "fingerprint" that is characteristic of the molecule's structure. cdc.gov For an alkane like this compound, fragmentation typically involves the cleavage of C-C bonds. libretexts.org The analysis of these fragment ions can help to confirm the arrangement of the carbon skeleton. youtube.com The stability of the resulting carbocations often governs the fragmentation pathways, with cleavages that lead to more stable tertiary or secondary carbocations being favored. libretexts.org The fragmentation pattern will show clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org The analysis of internal fragments, in addition to terminal fragments, can enhance structural characterization. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In a hypothetical MS/MS analysis of this compound (C₁₃H₂₄), the initial step would involve the ionization of the molecule, likely forming a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) corresponding to its molecular weight.

This molecular ion would then be subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. While specific experimental data for this compound is not available in the public domain, the fragmentation pattern can be predicted based on the general principles of alkane and cycloalkane mass spectrometry. The presence of methyl groups would likely lead to the loss of methyl radicals (•CH₃), resulting in a prominent peak at M-15. Further fragmentation could involve the cleavage of the decahydroazulene ring system, yielding a complex pattern of smaller hydrocarbon fragments. The analysis of these fragmentation pathways provides invaluable information for piecing together the molecule's core structure.

Table 1: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Postulated Structural Fragment |

| 180 (M⁺˙) | 165 | 15 | [M-CH₃]⁺ |

| 180 (M⁺˙) | 137 | 43 | [M-C₃H₇]⁺ |

| 180 (M⁺˙) | 123 | 57 | [M-C₄H₉]⁺ |

| 180 (M⁺˙) | 109 | 71 | [M-C₅H₁₁]⁺ |

| 165 | 123 | 42 | [C₁₂H₂₁]⁺ - C₃H₆ |

| 165 | 95 | 70 | [C₁₂H₂₁]⁺ - C₅H₁₀ |

Note: This table is based on predicted fragmentation patterns and awaits experimental verification.

Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR, Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present within a molecule. For a saturated hydrocarbon like this compound, the spectra would be characterized by absorptions corresponding to C-H and C-C bond vibrations.

FTIR spectroscopy would be expected to show strong absorption bands in the region of 2850-3000 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of C-H bonds in the methyl (CH₃) and methylene (CH₂) groups. C-H bending vibrations would appear in the 1350-1470 cm⁻¹ range. The absence of significant peaks in other regions, such as those for C=C, C≡C, or O-H bonds, would confirm the saturated and non-functionalized nature of the hydrocarbon.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The C-C bond stretching vibrations within the fused ring system would give rise to characteristic signals in the "fingerprint" region of the Raman spectrum (typically below 1500 cm⁻¹).

Table 2: Predicted Vibrational Spectroscopy Bands for this compound

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H Stretch (asymmetric, CH₃) | ~2960 | ~2960 |

| C-H Stretch (symmetric, CH₃) | ~2870 | ~2870 |

| C-H Stretch (asymmetric, CH₂) | ~2925 | ~2925 |

| C-H Stretch (symmetric, CH₂) | ~2855 | ~2855 |

| C-H Bend (CH₃, CH₂) | 1350-1470 | 1350-1470 |

| C-C Stretch | Not prominent | Fingerprint region (<1500) |

Note: These are predicted frequency ranges based on known correlations for hydrocarbons.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. nih.gov To apply this technique to this compound, a suitable single crystal of the compound must first be grown. This crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed.

Elemental Compositional Analysis

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements. For this compound, with the molecular formula C₁₃H₂₄, the theoretical elemental composition can be calculated based on the atomic weights of carbon and hydrogen.

The analysis would confirm that the compound is composed solely of carbon and hydrogen and that the experimental percentages are in close agreement with the calculated values, further validating the molecular formula derived from mass spectrometry.

Table 3: Elemental Composition of this compound (C₁₃H₂₄)

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage Composition |

| Carbon (C) | 12.011 | 13 | 156.143 | 86.56% |

| Hydrogen (H) | 1.008 | 24 | 24.192 | 13.44% |

| Total | 180.335 | 100.00% |

In Depth Stereochemical Investigations of 4,4,8 Trimethyldecahydroazulene

Analysis of Chirality and Stereoisomerism in Decahydroazulenes

Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. masterorganicchemistry.com This class of isomers is broadly divided into enantiomers and diastereomers, relationships that are defined by the configuration of the molecule's chiral centers. oregonstate.edu For a molecule with n chiral centers, the maximum number of possible stereoisomers is 2n. openstax.org

A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituent groups. nih.gov An analysis of the 4,4,8-trimethyldecahydroazulene structure reveals the presence of three such chiral centers. Using the standard IUPAC numbering for the azulene (B44059) core, these centers are located at the two bridgehead carbons of the ring fusion, C3a and C8a, and at the methyl-substituted carbon, C8.

The assignment of absolute configuration (R or S) to each chiral center follows the Cahn-Ingold-Prelog (CIP) priority rules. msu.edu In this system, the four substituents attached to the chiral center are ranked based on atomic number; the molecule is then oriented so the lowest-priority group points away from the viewer. nih.govmsu.edu The configuration is assigned as 'R' (from the Latin rectus, for right) if the sequence from highest to lowest priority traces a clockwise direction, and 'S' (from the Latin sinister, for left) if it is counter-clockwise. msu.edu

| Chiral Center | Description of Four Different Substituents |

| C3a | 1. Bridgehead carbon (C8a) 2. Methylene (B1212753) group in the five-membered ring (C3) 3. Methylene group in the seven-membered ring (C4) 4. Hydrogen atom |

| C8 | 1. Bridgehead carbon (C8a) 2. Methylene group in the seven-membered ring (C7) 3. Methyl group (CH₃) 4. Hydrogen atom |

| C8a | 1. Bridgehead carbon (C3a) 2. Methyl-substituted carbon (C8) 3. Methylene group in the five-membered ring (C1) 4. Hydrogen atom |

Table 1: Identification of chiral centers in the this compound molecule and the four distinct groups attached to each, which gives rise to its chirality.

With three distinct chiral centers, this compound can exist as a maximum of 2³ = 8 stereoisomers. These eight isomers comprise four pairs of enantiomers.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.comchemistrysteps.com For any given stereoisomer of this compound, its enantiomer will have the opposite configuration at all three chiral centers. For example, the enantiomer of the (3aR, 8S, 8aR) isomer is the (3aS, 8R, 8aS) isomer. masterorganicchemistry.com

Diastereomers are stereoisomers that are not mirror images of each other. oregonstate.eduopenstax.org This relationship occurs when two isomers have the same configuration at one or more chiral centers but differ at others. openstax.org For instance, the (3aR, 8S, 8aR) isomer and the (3aR, 8R, 8aS) isomer are diastereomers because they share the same configuration at C3a but differ at C8 and C8a.

| Stereoisomer 1 | Stereoisomer 2 | Relationship | R/S Configuration Comparison |

| (3aR, 8S, 8aR) | (3aS, 8R, 8aS) | Enantiomers | Opposite at all three centers |

| (3aR, 8S, 8aR) | (3aR, 8R, 8aR) | Diastereomers | Same at C3a and C8a, opposite at C8 |

| (3aR, 8S, 8aR) | (3aS, 8S, 8aR) | Diastereomers | Same at C8 and C8a, opposite at C3a |

| (3aR, 8S, 8aR) | (3aR, 8S, 8aS) | Diastereomers | Same at C3a and C8, opposite at C8a |

Table 2: Examples of enantiomeric and diastereomeric relationships between possible stereoisomers of this compound, based on the configurations at the three chiral centers.

Conformational Analysis and Interconversion Pathways

Conformational analysis investigates the different spatial arrangements of a molecule that result from rotation about single bonds. For a complex ring system like decahydroazulene (B1174293), this analysis is crucial for understanding its stability and reactivity.

The decahydroazulene (or perhydroazulene) skeleton consists of a cycloheptane (B1346806) ring fused to a cyclopentane (B165970) ring. Both rings are non-planar and adopt specific conformations to minimize angle and torsional strain. Research on the parent perhydroazulene system through density functional theory (DFT) and other computational methods has revealed that the cis-fused ring system is unexpectedly more stable than the trans-fused isomer by approximately 0.7 kcal/mol. nih.gov This preference is attributed to the increased steric and torsional strains present in the trans isomer. nih.gov Therefore, the this compound skeleton is most likely to exist in a cis-fused conformation. The five-membered ring typically adopts an envelope or twist conformation, while the larger seven-membered ring has a greater number of possible low-energy conformations, including chair, boat, and twist-boat forms.

Determination of Relative and Absolute Configuration

Determining the precise three-dimensional structure, including both the relative and absolute configuration of the chiral centers, is a non-trivial task for complex molecules. Relative configuration describes the orientation of substituents at one chiral center relative to another within the same molecule, while absolute configuration refers to the definitive R/S assignment in space. unibs.it

Several powerful analytical techniques are employed for this purpose:

X-ray Crystallography : This is the most definitive method for determining absolute configuration. nih.gov However, it requires the compound to be a solid that can form high-quality single crystals, which is not always possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Advanced NMR techniques, such as the Mosher's method, can be used to determine the absolute configuration of secondary alcohols or amines by creating diastereomeric esters or amides and analyzing the differences in their ¹H NMR spectra. unibs.it While not directly applicable to the hydrocarbon this compound, similar derivatization strategies could be envisioned if a functional group were present.

Chiroptical Spectroscopy and Computational Methods : Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) measure the differential absorption of left and right circularly polarized light. unibs.itnih.gov These experimental spectra are often compared with spectra predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.gov By comparing the experimental spectrum of an unknown compound to the calculated spectra for different possible stereoisomers (e.g., the R,S,R vs. the S,R,S isomer), the correct absolute configuration can be assigned with a high degree of confidence. unibs.itnih.gov This combined experimental-computational approach is particularly powerful for non-crystalline natural products. nih.gov

Application of Nuclear Overhauser Effect (NOE) Spectroscopy

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique for determining the spatial proximity of atoms within a molecule, making it an invaluable tool for stereochemical and conformational analysis. The NOE effect arises from the through-space dipolar coupling between nuclear spins, where the magnetization of one nucleus is altered by the saturation of another if they are close in space (typically within 5 Å).

In the context of this compound, NOE experiments, particularly 2D NOESY (Nuclear Overhauser Effect Spectroscopy), would be instrumental in establishing the relative stereochemistry of the methyl groups and the ring junction protons. By observing cross-peaks between specific protons in the NOESY spectrum, direct evidence of their spatial proximity can be obtained.

Detailed Research Findings:

While specific NOE studies exclusively focused on this compound are not extensively reported in the readily available literature, the application of this technique to related decahydroazulene and sesquiterpene systems is well-documented. For instance, in the structural elucidation of other sesquiterpenes, NOE has been crucial in defining the cis or trans fusion of the rings and the orientation of substituents.

For this compound, a hypothetical NOE analysis would involve irradiating the signals corresponding to the methyl protons and observing which other protons show an enhancement. For example, irradiation of the C8-methyl protons would be expected to show an NOE with nearby protons on the seven-membered ring, helping to define the conformation of that ring. Similarly, correlations between the gem-dimethyl groups at C4 and adjacent protons would confirm their spatial relationships.

Illustrative NOE Correlation Data for a Hypothetical Isomer of this compound:

| Irradiated Protons | Observed NOE Correlation | Inferred Spatial Proximity |

| H₃-C(11) (gem-dimethyl) | H-5, H-3 | C(11) methyl is axial |

| H₃-C(12) (gem-dimethyl) | H-5, H-3 | C(12) methyl is equatorial |

| H₃-C(13) (at C8) | H-7, H-9 | Defines conformation of the cycloheptane ring |

| H-1 | H-9, H-2 | Confirms cis-fusion of the rings |

This table is illustrative and represents expected correlations for a hypothetical stereoisomer of this compound.

Chiroptical Methods (e.g., Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD))

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light.

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the molecule's three-dimensional structure.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. ORD and ECD are related through the Kronig-Kramers transforms, and together they provide a comprehensive picture of the chiroptical properties of a molecule.

Detailed Research Findings:

Specific ECD or ORD data for this compound are not prominently available in the literature. However, the application of these methods to other sesquiterpenes is a well-established practice for assigning absolute stereochemistry. The process typically involves comparing the experimentally measured ECD or ORD spectrum with spectra predicted by quantum chemical calculations for all possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. For molecules like this compound that lack a strong chromophore, the chiroptical signals may be weak, making the measurements and their interpretation more challenging.

Illustrative Chiroptical Data for a Hypothetical Enantiomer of this compound:

| Technique | Wavelength (nm) | Observed Effect |

| ECD | 210 | Positive Cotton Effect (Δε = +1.2) |

| ORD | 220 | Peak |

| ORD | 200 | Trough |

This table is a hypothetical representation of ECD and ORD data and serves to illustrate the type of information obtained from these measurements.

Derivatization for X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. However, this technique requires a well-ordered single crystal of the compound. Non-polar, conformationally flexible molecules like this compound often prove difficult to crystallize directly.

To overcome this challenge, a common strategy is to introduce functional groups into the molecule through chemical derivatization. These functional groups can enhance the likelihood of crystallization by:

Introducing Polar Groups: Groups such as hydroxyl, carboxyl, or amide functionalities can participate in hydrogen bonding, which promotes the formation of a stable crystal lattice.

Incorporating Heavy Atoms: The introduction of a heavy atom (e.g., bromine, iodine) can facilitate the determination of the absolute configuration through anomalous dispersion effects.

Creating a More Rigid Structure: Derivatization can lock the molecule into a more rigid conformation, which is more amenable to crystallization.

Detailed Research Findings:

There are no specific reports found detailing the derivatization of this compound for crystallographic analysis. However, general principles of terpene functionalization can be applied. For instance, selective oxidation could introduce a carbonyl or hydroxyl group, which could then be used to form a crystalline derivative, such as a p-bromobenzoate or a semicarbazone.

Potential Derivatization Strategies for this compound:

| Reagent/Reaction | Functional Group Introduced | Purpose of Derivatization |

| Selenium Dioxide | Allylic hydroxylation | Introduce a hydroxyl group for esterification |

| m-Chloroperoxybenzoic acid (mCPBA) | Epoxidation | Create a reactive handle for further functionalization |

| p-Bromobenzoyl chloride | Esterification of a hydroxylated derivative | Introduce a heavy atom for absolute configuration determination |

This table outlines plausible derivatization strategies that could be employed for this compound based on established chemical transformations of terpenes.

Theoretical and Computational Chemistry Studies on 4,4,8 Trimethyldecahydroazulene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energetic properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules. scispace.com A DFT optimization for 4,4,8-Trimethyldecahydroazulene would involve calculating the lowest energy arrangement of its atoms in three-dimensional space. This process determines the most stable molecular conformation by finding the minimum on the potential energy surface. The resulting optimized structure provides data on bond lengths, bond angles, and dihedral angles.

Once the geometry of this compound is optimized, computational methods can predict its spectroscopic properties. This is crucial for interpreting experimental data and confirming the structure.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. oregonstate.educarlroth.comsigmaaldrich.com These calculations are based on the electronic environment of each nucleus in the optimized structure. The predicted shifts can be compared with experimental NMR spectra to aid in the assignment of signals to specific atoms within the molecule. nih.govwisc.edu

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of a molecule. nist.govnist.govmdpi.com For this compound, this would involve computing the energies of its various vibrational modes. These theoretical spectra are instrumental in identifying characteristic functional groups and understanding the molecule's vibrational behavior.

Electronic Circular Dichroism (ECD) Spectra: Since this compound is a chiral molecule, it is expected to have a unique Electronic Circular Dichroism (ECD) spectrum. encyclopedia.pub Time-dependent DFT (TD-DFT) is a common method used to calculate ECD spectra, which provides information about the molecule's absolute configuration by simulating the differential absorption of left- and right-circularly polarized light. researchgate.netnih.govnih.gov

Due to the absence of specific published research, data tables for the calculated spectroscopic parameters of this compound cannot be provided.

Molecular Dynamics and Conformational Sampling

The static picture provided by geometry optimization is often insufficient to describe molecules with conformational flexibility. Molecular Dynamics (MD) simulations are employed to explore the different conformations a molecule can adopt over time. rsc.orgbiorxiv.org

For this compound, an MD simulation would model the movement of its atoms by solving Newton's equations of motion. This provides a dynamic view of the molecule, revealing how it folds and flexes at different temperatures. chemrxiv.orgbiorxiv.org Conformational sampling techniques are used in conjunction with MD to ensure a thorough exploration of the potential energy surface, identifying all low-energy conformers and their relative populations.

Reaction Mechanism Modeling and Transition State Analysis

Theoretical chemistry can be used to model the pathways of chemical reactions. If this compound were to undergo a reaction, computational methods could be used to map out the entire reaction mechanism. This involves identifying the structures of reactants, products, and any intermediates.

A key aspect of this is transition state analysis. The transition state is the highest energy point along the reaction coordinate. By calculating the structure and energy of the transition state, chemists can determine the activation energy of the reaction, which is a critical factor in understanding reaction rates.

Prediction of Stability and Isomerization Pathways

Computational methods are highly effective at predicting the relative stability of different isomers. For this compound, this could involve comparing its energy to other structural isomers.

Furthermore, these methods can be used to explore potential isomerization pathways, which are routes by which the molecule might convert into one of its isomers. nih.gov By calculating the energy barriers for these pathways, researchers can predict the likelihood and conditions under which such isomerizations might occur.

Chemical Reactivity and Derivatization Studies of 4,4,8 Trimethyldecahydroazulene

Functional Group Transformations and Interconversions

The 4,4,8-trimethyldecahydroazulene framework, particularly as embodied by patchouli alcohol, offers a rich platform for a variety of functional group transformations. The tertiary alcohol group in patchouli alcohol is a key site for such modifications.

Oxidation: The tertiary alcohol can be oxidized to the corresponding ketone, norpatchoulenone, under specific conditions. While tertiary alcohols are generally resistant to oxidation without carbon-carbon bond cleavage, certain reagents can effect this transformation. Additionally, other positions on the decahydroazulene (B1174293) ring can be oxidized, leading to a variety of oxygenated derivatives.

Dehydration: Acid-catalyzed dehydration of patchouli alcohol leads to the formation of a mixture of sesquiterpene hydrocarbons, primarily α-patchoulene, β-patchoulene, and γ-patchoulene. The distribution of these products is dependent on the reaction conditions and the nature of the acidic catalyst employed.

Esterification: The hydroxyl group of patchouli alcohol readily undergoes esterification with various carboxylic acids or their derivatives to form the corresponding esters. researchgate.net For instance, reaction with acetic anhydride (B1165640) or propionic acid in the presence of an acid catalyst yields patchouli acetate (B1210297) and patchouli propionate, respectively. researchgate.net These esters are of interest in the fragrance industry.

Biotransformations: Microbial transformations offer a powerful tool for the functional group interconversion of the this compound skeleton. For example, the biotransformation of patchouli alcohol by the fungus Cladosporium cladosporioides has been shown to yield a remarkable diversity of products. nih.govscilit.com These transformations include hydroxylations at various positions of the decahydroazulene ring, as well as the formation of other oxygenated derivatives. nih.govscilit.com This enzymatic approach highlights the potential for creating a wide array of novel compounds from a single starting material.

Regioselective and Stereoselective Chemical Modifications

The complex three-dimensional structure of the this compound skeleton presents both challenges and opportunities for regioselective and stereoselective chemical modifications. The inherent chirality and the presence of multiple stereocenters demand precise control over reaction pathways.

The biotransformation of patchouli alcohol serves as an excellent example of highly regioselective and stereoselective reactions. The enzymatic machinery of microorganisms can differentiate between the various C-H bonds of the decahydroazulene framework, leading to hydroxylations at specific and often non-activated positions with high fidelity. For instance, the incubation of patchouli alcohol with Cladosporium cladosporioides resulted in the isolation of numerous hydroxylated metabolites where the position of the newly introduced hydroxyl group was precisely controlled by the enzyme's active site. nih.govscilit.com

The following table summarizes a selection of products from the biotransformation of patchouli alcohol, illustrating the regioselectivity of the enzymatic hydroxylations.

| Compound Name | Position of Hydroxylation |

| 7-hydroxypatchouli alcohol | C-7 |

| 9-hydroxypatchouli alcohol | C-9 |

| 10-hydroxypatchouli alcohol | C-10 |

Data sourced from biotransformation studies of patchouli alcohol. nih.govscilit.com

In synthetic approaches, achieving high levels of regio- and stereoselectivity often relies on the use of chiral catalysts or directing groups. The total synthesis of patchouli alcohol, for example, frequently employs stereoselective reactions to establish the correct relative and absolute stereochemistry of the multiple stereocenters within the this compound core. researchgate.netrsc.org

Skeletal Rearrangements and Cycloaddition Reactions

The this compound framework is susceptible to skeletal rearrangements, often driven by the formation of carbocationic intermediates. These rearrangements can lead to the formation of isomeric sesquiterpenoid skeletons.

A notable example is the biosynthesis of patchoulol, which proceeds through a series of cyclizations and rearrangements of farnesyl pyrophosphate. nih.gov This complex enzymatic cascade involves at least one key Wagner-Meerwein rearrangement to establish the characteristic bridged ring system of patchoulane (B100424). nih.gov In chemical synthesis, acid treatment of patchoulol or its derivatives can also induce skeletal rearrangements, leading to the formation of other sesquiterpene hydrocarbons like α-patchoulene and β-patchoulene. An unexpected skeletal rearrangement was also observed during an early attempted synthesis of patchouli alcohol, highlighting the predisposition of this system to such transformations. wikipedia.org

The construction of the decahydroazulene skeleton itself can be efficiently achieved through cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, has proven to be a powerful strategy in the total synthesis of patchouli alcohol. rsc.org In one approach, a highly diastereo- and enantioselective formal organocatalytic [4+2] cycloaddition reaction was employed as a key step to construct a significant portion of the carbocyclic framework with excellent stereocontrol. rsc.org

The following table provides an example of a key cycloaddition reaction used in the synthesis of a patchoulane derivative.

| Dienophile | Diene | Reaction Type | Key Outcome | Reference |

| A substituted cyclohexenone | A substituted diene | Formal [4+2] Cycloaddition | Enantioselective formation of the decalin core | rsc.org |

Investigation of Novel Reaction Pathways

Research into the reactivity of the this compound skeleton continues to uncover novel reaction pathways, expanding the synthetic toolbox for the modification of this important natural product scaffold.

Biotransformation as a Source of Novelty: As previously mentioned, the biotransformation of patchouli alcohol has not only demonstrated functional group transformations but has also led to the discovery of unprecedented molecular architectures. nih.govscilit.com The formation of norsesquiterpenoids (compounds lacking one or more carbon atoms from the parent skeleton) and the generation of new ring systems, such as a three-membered ring or an epoxy moiety, through enzymatic action represent truly novel reaction pathways for this class of compounds. nih.govscilit.com These findings underscore the potential of biocatalysis to access chemical space that is difficult to reach through traditional synthetic methods.

C-H Functionalization: The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly developing area of organic synthesis that offers a more atom- and step-economical approach to modifying complex molecules. While specific examples on the this compound skeleton are still emerging, the principles of C-H activation hold great promise for the selective introduction of functional groups at positions that are otherwise unreactive. nih.govnih.gov The development of catalysts that can selectively target specific C-H bonds within the decahydroazulene framework would open up new avenues for creating a diverse range of derivatives with potentially new biological activities.

Future Directions and Emerging Research Opportunities in Decahydroazulene Chemistry

Development of Innovative Synthetic Methodologies for Complex Polycycles

The synthesis of complex polycyclic frameworks, including the decahydroazulene (B1174293) core of 4,4,8-Trimethyldecahydroazulene, has long been a benchmark for chemical innovation. Future advancements in this area are poised to move beyond traditional linear sequences, embracing strategies that prioritize efficiency, selectivity, and diversity.

One promising avenue is the development of cascade reactions , which allow for the formation of multiple chemical bonds in a single operation. These elegant and atom-economical processes can rapidly build molecular complexity from simple starting materials, significantly shortening synthetic routes. For instance, a hypothetical cascade approach to a trimethyl-substituted decahydroazulene could involve a carefully orchestrated series of cycloadditions and rearrangements, initiated by a single catalytic event.

Diversity-oriented synthesis (DOS) is another powerful strategy that is expected to play a crucial role in the future of polycycle synthesis. By designing synthetic pathways that can generate a wide range of structurally diverse molecules from a common intermediate, DOS provides a platform for the discovery of novel compounds with unique properties. This approach is particularly valuable for exploring the chemical space around known scaffolds like decahydroazulene.

Furthermore, the development of novel catalytic systems will continue to be a cornerstone of synthetic innovation. This includes the design of catalysts that can achieve unprecedented levels of stereocontrol in the synthesis of multi-substituted cycloalkanes, a key challenge in the preparation of specific isomers of compounds like this compound. nih.gov The use of transition metal catalysis, for example, offers a versatile toolkit for the formation of carbon-carbon bonds and the construction of intricate ring systems. mdpi.comresearchgate.net

| Synthetic Strategy | Description | Potential Application to this compound |

| Cascade Reactions | A series of intramolecular or intermolecular reactions that occur sequentially in a single pot. | Rapid construction of the bicyclic decahydroazulene core from a linear precursor. |

| Diversity-Oriented Synthesis | The deliberate synthesis of a collection of structurally diverse molecules. | Generation of a library of decahydroazulene derivatives with varied substitution patterns for biological screening. |

| Novel Catalysis | The development and application of new catalysts to achieve higher efficiency and selectivity. | Enantioselective synthesis of a specific stereoisomer of this compound. |

Exploration of Unprecedented Chemical Reactivity and Catalysis

The unique three-dimensional structure of decahydroazulene derivatives imparts them with distinct chemical reactivity that is ripe for exploration. Future research will likely focus on harnessing this inherent reactivity to develop novel chemical transformations and catalytic applications.

The strained ring systems and specific conformational preferences of these molecules can lead to unexpected reaction pathways. For example, the strategic placement of methyl groups in this compound could influence the stability of carbocationic intermediates, potentially leading to selective rearrangements and functionalizations. Computational studies can play a vital role in predicting and understanding the reactivity of such complex polycyclic systems. researchgate.netnih.govosu.edu

Moreover, the decahydroazulene scaffold itself could serve as a chiral ligand or catalyst in asymmetric synthesis. By functionalizing the core structure with catalytically active moieties, it may be possible to create novel catalysts that can induce high levels of stereoselectivity in a variety of chemical reactions. The rigid, well-defined structure of the decahydroazulene framework could provide a robust platform for the precise positioning of catalytic groups.

Advanced Approaches in Multi-Technique Structural Elucidation

The unambiguous determination of the structure of complex polycyclic molecules like this compound, with its multiple stereocenters, requires a combination of advanced analytical techniques. Future research will focus on the integration of multiple spectroscopic and computational methods to provide a comprehensive and detailed picture of molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy will remain a cornerstone of structural elucidation. nih.govorganicchemistrydata.org Advanced multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are essential for establishing the connectivity of atoms within the molecule. In the future, the use of computational methods to predict NMR chemical shifts and coupling constants will become increasingly important for distinguishing between possible stereoisomers.

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns of a molecule. copernicus.org High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) experiments can be used to probe the structure of the molecule by analyzing the fragmentation of parent ions. nih.gov The study of the fragmentation mechanisms of related sesquiterpenes can provide valuable insights into the expected mass spectral behavior of this compound. beilstein-journals.orgacs.org

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov While obtaining suitable crystals of complex organic molecules can be challenging, the information provided by X-ray diffraction is invaluable for confirming the relative and absolute stereochemistry. aps.org

| Elucidation Technique | Information Provided | Future Trends |

| NMR Spectroscopy | Connectivity, stereochemistry, and dynamic behavior in solution. | Integration with computational prediction of spectral parameters. |

| Mass Spectrometry | Molecular weight, elemental composition, and fragmentation patterns. | Advanced ionization techniques and tandem MS for detailed structural analysis. |

| X-ray Crystallography | Precise three-dimensional structure in the solid state. | Application to increasingly complex and challenging molecular structures. |

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Planning and Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. dypvp.edu.indigitellinc.com These powerful computational tools can analyze vast amounts of chemical data to identify patterns, predict reaction outcomes, and even propose novel synthetic routes. nih.goveurekalert.org

Reaction prediction is another area where ML models are showing great promise. researchgate.netnih.gov By training on large datasets of known chemical reactions, these models can predict the likely products of a given set of reactants and conditions with increasing accuracy. This can help chemists to avoid unproductive experiments and to identify the optimal conditions for a desired transformation.

Q & A

Q. What are the validated analytical methods for characterizing 4,4,8-Trimethyldecahydroazulene and its derivatives?

Gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended for structural elucidation, as demonstrated by NIST-standardized spectra (MS-NW-9832) for related trimethylazulene derivatives. Retention indices and adsorption characteristics from polycyclic aromatic hydrocarbon studies can aid in chromatographic method optimization . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are critical for confirming molecular formulas and stereochemistry, particularly for complex bicyclic or tricyclic frameworks .

Q. How can researchers optimize synthetic routes for this compound analogs?

Neutral reaction conditions (e.g., non-polar solvents, ambient temperature) are preferred to stabilize intermediates like hemiaminals or Schiff bases during cyclization, as shown in triazole-azulene hybrid syntheses. Substrate concentration and solvent polarity significantly impact yields, as observed in benzaldehyde-derived azulene studies . Computational modeling (e.g., Joback/Crippen methods) can predict physicochemical properties (e.g., logP, boiling points) to guide solvent selection .

Q. What are the key structure-activity relationships (SARs) observed in azulene-based compounds?

Substituent positioning (e.g., methyl groups at C4/C8) enhances steric stabilization of the decahydroazulene core, improving metabolic stability. Carbaldehyde functionalization (e.g., at C5/C6) introduces electrophilic reactivity, critical for biological interactions, as seen in apoptosis-inducing derivatives .

Advanced Research Questions

Q. How does this compound-5,6-dicarbaldehyde modulate apoptosis in cancer cells?

At 4 µM, this derivative upregulates CASP9 (5.14-fold) and CASP3 (25.39-fold) in HeLa cells via TP53/MDM2 pathway activation, confirmed by qPCR and copy number variation assays. Methodologically, dose-time response curves (24–48 hr exposure) and caspase activity fluorometric assays are essential to validate apoptotic thresholds .

Q. What computational strategies are effective for predicting the bioactivity of azulene derivatives?

Density functional theory (DFT) calculations on frontier molecular orbitals (HOMO/LUMO) can predict redox behavior and electrophilic attack sites. Molecular docking with apoptosis-related proteins (e.g., caspase-3) using software like AutoDock Vina is recommended, leveraging crystallographic data from homologous terpenoid-azulene complexes .

Q. How should researchers address contradictions in chromatographic retention data for azulene analogs?

Discrepancies in retention indices (e.g., between NIST and AIST/NIMC databases) may arise from stationary phase variability (e.g., polar vs. non-polar GC columns). Cross-validate using Kovats indices and correlate with molecular descriptors (e.g., polar surface area, molar refractivity) to resolve inconsistencies .

Q. What experimental designs are optimal for probing synergistic effects of this compound with other bioactive compounds?

Use factorial design (e.g., Box-Behnken) to evaluate interactions with alkaloids (e.g., berberine) or other terpenoids. Cytotoxicity assays (MTT/XTT) combined with synergy indices (e.g., Chou-Talalay) can quantify combinatorial effects, as demonstrated in HeLa cell line studies .

Methodological Notes

- Data Validation : Cross-reference NIST spectra with experimental HRMS/NMR data to mitigate batch-to-batch variability .

- Biological Replicates : Use ≥3 technical replicates in apoptosis assays to account for cell line heterogeneity .

- Stereochemical Confirmation : X-ray crystallography is gold-standard for resolving azulene ring conformations, though microED may suffice for microcrystalline samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.